Ethyl 7-bromo-4-oxo-4H-chromene-2-carboxylate
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Overview
Description
Ethyl 7-bromo-4-oxo-4H-chromene-2-carboxylate is a chemical compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-4-oxo-4H-chromene-2-carboxylate typically involves the bromination of ethyl 4-oxo-4H-chromene-2-carboxylate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7th position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions include substituted chromenes, alcohol derivatives, and oxidized chromene compounds .
Scientific Research Applications
Ethyl 7-bromo-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-4-oxo-4H-chromene-2-carboxylate involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biological pathways. These interactions are often studied using molecular docking and other computational methods to understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-oxo-4H-chromene-2-carboxylate
- Ethyl 6-bromo-4-oxo-4H-chromene-2-carboxylate
- Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate
Uniqueness
Ethyl 7-bromo-4-oxo-4H-chromene-2-carboxylate is unique due to its specific bromination at the 7th position, which imparts distinct chemical and biological properties. This selective bromination can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
102297-63-2 |
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Molecular Formula |
C12H9BrO4 |
Molecular Weight |
297.10 g/mol |
IUPAC Name |
ethyl 7-bromo-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C12H9BrO4/c1-2-16-12(15)11-6-9(14)8-4-3-7(13)5-10(8)17-11/h3-6H,2H2,1H3 |
InChI Key |
KPQMKUQLMDTDKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)Br |
Origin of Product |
United States |
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